1-ethyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone

Lipophilicity Drug-likeness Physicochemical profiling

1-Ethyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone (CAS 866135-98-0) is a synthetic heterocyclic hybrid that fuses a 4-hydroxy-2(1H)-quinolinone core with a 5-oxo-2,5-dihydro-1H-pyrazol-3-yl substituent at the 3-position. With a molecular formula of C₁₄H₁₃N₃O₃ and molecular weight of 271.27 g·mol⁻¹, its calculated LogP of 1.57 positions it in a lipophilicity window that is distinct from both the more polar N-methyl analog (LogP ≈ 0.93) and the more lipophilic N-benzyl analog (C₁₉H₁₅N₃O₃, MW 333.34).

Molecular Formula C14H13N3O3
Molecular Weight 271.276
CAS No. 866135-98-0
Cat. No. B2926053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone
CAS866135-98-0
Molecular FormulaC14H13N3O3
Molecular Weight271.276
Structural Identifiers
SMILESCCN1C2=CC=CC=C2C(=C(C1=O)C3=CC(=O)NN3)O
InChIInChI=1S/C14H13N3O3/c1-2-17-10-6-4-3-5-8(10)13(19)12(14(17)20)9-7-11(18)16-15-9/h3-7,19H,2H2,1H3,(H2,15,16,18)
InChIKeyMGFXXMKJQYELBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone (CAS 866135-98-0): Procurement-Relevant Identity and Scaffold Context


1-Ethyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone (CAS 866135-98-0) is a synthetic heterocyclic hybrid that fuses a 4-hydroxy-2(1H)-quinolinone core with a 5-oxo-2,5-dihydro-1H-pyrazol-3-yl substituent at the 3-position. With a molecular formula of C₁₄H₁₃N₃O₃ and molecular weight of 271.27 g·mol⁻¹, its calculated LogP of 1.57 positions it in a lipophilicity window that is distinct from both the more polar N-methyl analog (LogP ≈ 0.93) and the more lipophilic N-benzyl analog (C₁₉H₁₅N₃O₃, MW 333.34) . The compound belongs to a wider dihydroquinoline-pyrazolyl chemotype covered by the Roche patent family (EP3212630 / WO2016066597) claiming aldosterone synthase (CYP11B2) inhibitory activity [1].

Why N-1 Substituent Identity Precludes Simple Interchange Among 4-Hydroxy-3-pyrazolyl-quinolinones


Within the 4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone sub-family, the N-1 substituent exerts a profound influence on physicochemical properties that govern developability and assay behavior. The target compound's N-ethyl group delivers a calculated LogP of 1.57 , markedly higher than the N-methyl analog (LogP 0.93) and substantially lower than the N-benzyl analog (MW 333.34, with an estimated LogP well above 2.5 given the benzyl contribution) . In the context of the Roche dihydroquinoline-pyrazolyl patent series, the N-1 substituent is explicitly enumerated as a diversity position (R¹ in Formula I) that modulates CYP11B2 inhibitory potency and selectivity over CYP11B1 [1]. Critically, the broader quinolinone-pyrazoline hybrid literature demonstrates that even subtle N-1 modifications redirect biological activity profiles—compounds within this chemotype span antioxidant, lipoxygenase inhibitory (e.g., compound 9b, LOX IC₅₀ = 10 μM) [2], antimicrobial, and antimalarial activities depending on substitution pattern [3]. Substituting one N-1 analog for another without verification therefore risks both altered target engagement and unanticipated off-target pharmacology.

Quantitative Differentiation Evidence for 1-Ethyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone vs. Closest Analogs


LogP-Driven Developability Window: N-Ethyl vs. N-Methyl and N-Benzyl Analogs

The calculated LogP of 1-ethyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone (866135-98-0) is 1.57 , which positions it within the optimal drug-likeness window (LogP 1–3). The N-methyl analog (CAS 166520-35-0) has a lower LogP of 0.93 , indicating greater aqueous solubility but potentially reduced membrane permeability. Conversely, the N-benzyl analog (CAS 866149-99-7, MW 333.34) carries an additional phenyl ring that raises MW by ~62 Da and pushes LogP substantially above 2.5, increasing the risk of poor solubility and off-target promiscuity . This intermediate LogP may confer a balanced absorption and distribution profile relative to both more polar and more lipophilic congeners.

Lipophilicity Drug-likeness Physicochemical profiling

Patent-Enabled Aldosterone Synthase (CYP11B2) Inhibitor Chemotype vs. Non-Patent Quinolinone-Pyrazolines

1-Ethyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone falls within the Markush structure of Formula (I) in the Roche patent family (EP3212630 / WO2016066597 / US9796702), which explicitly claims dihydroquinoline-pyrazolyl compounds as aldosterone synthase (CYP11B2) inhibitors [1]. The patent specification asserts that compounds of Formula (I) are potent CYP11B2 inhibitors with improved selectivity over CYP11B1 and enhanced metabolic stability [2]. In contrast, close structural analogs such as quinolinone-pyrazoline hybrids reported in the academic literature (e.g., Kostopoulou et al., 2021) have been profiled primarily for lipoxygenase inhibition (LOX IC₅₀ = 10 μM for compound 9b) and antioxidant activity [3], not for CYP11B2 inhibition. This patent linkage provides a defined target hypothesis and freedom-to-operate context that unpatented quinolinone-pyrazolines lack.

Aldosterone synthase CYP11B2 Patent-protected scaffold

Core Scaffold Privileged Structure: 4-Hydroxyquinolin-2-one Pharmacophore vs. Quinolinone-Lacking Pyrazoles

The 4-hydroxy-2(1H)-quinolinone core is recognized as a privileged scaffold with documented activity across multiple therapeutic targets. Comprehensive reviews and primary studies demonstrate that 4-hydroxyquinolin-2-one derivatives exhibit anti-tumor, anti-HSV, anti-convulsant, antioxidant, anti-inflammatory, bactericidal, fungicidal, and molluscicidal activities [1]. More specifically, 3-pyrazolyl-substituted 4-hydroxy-2(1H)-quinolinones have shown photo-antiproliferative activity [2] and, in the form of quinolinone-pyrazole hybrids, anticancer activity with IC₅₀ values of 40.73 ± 0.89 μM (HepG2), 66.84 ± 1.90 μM (MCF-7), and 53.78 ± 0.52 μM (HCT-116), superior to 5-fluorouracil in the same assay [3]. This multi-target potential distinguishes the compound from simpler pyrazole-only scaffolds that lack the quinolinone pharmacophore.

Privileged scaffold Multi-target potential 4-Hydroxyquinolin-2-one

Structural Differentiation from Fused Pyrazoloquinolinones: Substituent Flexibility vs. Conformational Restriction

The target compound features a non-fused 3-pyrazolyl substituent on the quinolinone core, in contrast to pyrazoloquinolinones such as pyrazolo[4,3-c]quinolin-4-ones where the pyrazole is fused into a tricyclic system. The fused pyrazoloquinolinones have been optimized as Chk1 kinase inhibitors [1] and GABA-A receptor modulators [2]. The non-fused architecture of 866135-98-0 preserves a free pyrazolone NH and a rotatable bond between the two heterocyclic systems, which may confer distinct binding mode opportunities compared to the rigid, planar topology of fused pyrazoloquinolinones. In the Roche patent series, the dihydroquinoline-pyrazolyl core (non-fused) was deliberately selected over fused alternatives for CYP11B2 inhibition, suggesting the non-fused topology is advantageous for this target [3].

Scaffold topology Conformational flexibility SAR exploration

Commercial Availability and Purity Benchmarking vs. Closest N-1 Analogs

The target compound (866135-98-0) is commercially available from multiple vendors including AKSci (95% purity, catalog 2400DM) , ABCR (catalog AB581806) , Leyan (98% purity, catalog 1615010) , MolCore (NLT 97%) , and CymitQuimica . The N-methyl analog (CAS 166520-35-0) is available at 98% purity from Leyan , while the N-benzyl analog (CAS 866149-99-7) is available at ≥95% purity from AKSci and MolCore . Critically, the N-methyl analog from CymitQuimica is listed as 'Discontinued' , indicating supply chain vulnerability for this comparator. The multi-vendor availability with purity grades up to 98% ensures competitive pricing and supply redundancy for the target compound.

Commercial sourcing Purity comparison Procurement readiness

Recommended Application Scenarios for 1-Ethyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone in Scientific Procurement


Aldosterone Synthase (CYP11B2) Inhibitor Lead Discovery and SAR Expansion

Procurement of 866135-98-0 is most directly justified for medicinal chemistry programs targeting aldosterone synthase (CYP11B2) inhibition. The compound falls within the Markush claims of the Roche patent family (EP3212630 / WO2016066597), which describes dihydroquinoline-pyrazolyl compounds as potent CYP11B2 inhibitors with selectivity over the homologous CYP11B1 enzyme [1]. Programs focused on hypertension, congestive heart failure, chronic kidney disease, or primary aldosteronism can use this compound as a reference standard or starting point for N-1 SAR exploration. The N-ethyl substituent provides a LogP of 1.57, which may represent a developability advantage over more polar or lipophilic congeners .

Privileged Scaffold-Based Phenotypic Screening Libraries

The 4-hydroxy-2(1H)-quinolinone core is a validated privileged scaffold with documented activity against tumor cell lines, viruses (HSV), inflammatory targets, and microbial pathogens [1]. Incorporating 866135-98-0 into diversity-oriented screening libraries enables exploration of a chemotype that combines the quinolinone and pyrazolone pharmacophores in a non-fused architecture. The compound's intermediate lipophilicity (LogP 1.57) and molecular weight (271.27 Da) make it compatible with standard high-throughput screening (HTS) assay conditions, while its structural distinction from fused pyrazoloquinolinones provides complementary chemical space coverage [2].

Physicochemical Comparator in N-1 Substituent SAR Studies

The N-ethyl substituent of 866135-98-0 produces a LogP of 1.57, intermediate between the N-methyl analog (LogP 0.93) [1] and the N-benzyl analog (estimated LogP > 2.5, MW 333.34) . This property profile supports its use as a balanced comparator in systematic N-1 SAR campaigns, where the goal is to correlate N-1 alkyl chain length and branching with membrane permeability, metabolic stability, or CYP11B2 binding affinity. The multi-vendor availability at 95–98% purity ensures reproducibility across independent laboratories [2].

Lipoxygenase and Inflammation Pathway Profiling

Although the primary patent linkage is to CYP11B2 inhibition, close structural analogs within the quinolinone-pyrazoline hybrid class have demonstrated potent soybean lipoxygenase (LOX) inhibitory activity (e.g., compound 9b, IC₅₀ = 10 μM) [1]. This establishes a plausible secondary pharmacology hypothesis for 866135-98-0 in inflammation and eicosanoid pathway research. Procurement for LOX inhibition screening is supported by the structural similarity to active compounds in the Kostopoulou et al. (2021) series, where the quinolinone-pyrazoline scaffold was explicitly optimized for combined antioxidant and anti-inflammatory activity .

Quote Request

Request a Quote for 1-ethyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.